1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide
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Overview
Description
1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole ring and the benzimidazole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the benzimidazole formation, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids such as aluminum chloride or boron trifluoride.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The benzimidazole moiety can bind to DNA and proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-propan-2-ylbenzene: Similar in structure but lacks the indole and benzimidazole moieties.
7-fluoro-1,2,3-trimethylindole: Contains the indole ring but differs in the substitution pattern
Uniqueness
1-methyl-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-indole-2-carboxamide is unique due to the presence of both the indole and benzimidazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-methyl-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C22H24N4O/c1-15(2)26-19-11-7-5-9-17(19)24-21(26)12-13-23-22(27)20-14-16-8-4-6-10-18(16)25(20)3/h4-11,14-15H,12-13H2,1-3H3,(H,23,27) |
InChI Key |
JHTUAOKBZRYDII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=CC4=CC=CC=C4N3C |
Origin of Product |
United States |
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